N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Overview
Description
“N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is a complex organic compound. It consists of a pyridin-2-amine group, an isopropyl and a methyl group attached to the nitrogen atom, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the 5-position of the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate pyridin-2-amine with an isopropylmethylamine to form the N-isopropyl-N-methylpyridin-2-amine. This could then be reacted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to introduce the boron-containing group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the boron-containing group. The pyridine ring provides a planar, aromatic system, while the isopropyl and methyl groups would add some steric bulk. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group would likely add significant steric hindrance and could potentially influence the reactivity of the compound .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the boron-containing group. This group could potentially participate in various boron-mediated reactions. Additionally, the pyridin-2-amine portion of the molecule could potentially engage in reactions typical of amines and pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the boron-containing group could potentially influence its physical properties such as melting point and solubility. The pyridine ring could potentially contribute to its UV/Vis absorption properties .
Scientific Research Applications
Synthesis and Structural Analysis
One application of compounds related to N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is in the field of synthesis and structural analysis. For instance, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures using various spectroscopy techniques and X-ray diffraction. The molecular structures were further validated using density functional theory (DFT), highlighting the compound's utility in conformational and structural studies (Huang et al., 2021).
Bioactivity and Therapeutic Potential
The compound's derivatives have potential applications in bioactivity and therapeutic research. Irving et al. (2003) explored N2B heterocycles derived from similar compounds, which showed significant antifungal activity against Aspergillus species and moderate antibacterial activity against Bacillus cereus. This indicates the compound's relevance in developing new antimicrobial agents (Irving et al., 2003).
Catalytic and Organic Synthesis Applications
Compounds similar to this compound are also used in catalytic processes and organic synthesis. For example, Huang et al. (2010) described the catalytic enantioselective borane reduction of benzyl oximes, leading to the synthesis of chiral pyridyl amines. This illustrates the role of such compounds in facilitating specific chemical reactions and producing enantiomerically pure substances (Huang et al., 2010).
Advanced Material Development
In the field of materials science, derivatives of this compound have been utilized in the development of advanced materials. Welterlich et al. (2012) synthesized polymers containing isoDPP units, showing deeply colored properties and solubility in common organic solvents. These polymers' characteristics make them suitable for applications in optoelectronics and as functional materials (Welterlich et al., 2012).
Analytical Chemistry Applications
Furthermore, the compound finds applications in analytical chemistry. Fu et al. (2016) used a derivative for the efficient detection of hydrogen peroxide vapor, showcasing its potential as a sensitive probe in explosive detection and environmental monitoring (Fu et al., 2016).
Mechanism of Action
Mode of Action
It is known that the compound contains a boronic ester moiety, which is often used in organic synthesis for coupling reactions . This suggests that the compound could potentially interact with its targets through covalent bonding, leading to changes in the target’s function or activity.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. Boronic esters are known to be involved in various biochemical reactions, including suzuki-miyaura cross-coupling reactions . These reactions are crucial in the synthesis of biologically active compounds, suggesting that this compound could potentially affect biochemical pathways related to these reactions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the reactivity of boronic esters is known to be influenced by pH . Therefore, the compound’s action could potentially be affected in different physiological environments with varying pH levels.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-isopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine plays a crucial role in biochemical reactions, particularly in the borylation of arenes and the synthesis of conjugated copolymers . This compound interacts with various enzymes and proteins, facilitating the formation of stable boron-carbon bonds. The nature of these interactions often involves the formation of covalent bonds between the boron atom in the compound and nucleophilic sites on the target biomolecules .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, potentially affecting cell proliferation, differentiation, and apoptosis . Additionally, its impact on gene expression can result in changes in the production of key metabolic enzymes and other proteins essential for cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boron atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression, affecting the synthesis of various proteins and enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate the formation and breakdown of boron-containing compounds . These interactions can affect metabolic flux and the levels of specific metabolites within cells . The compound’s role in these pathways highlights its potential as a tool for studying boron chemistry in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function within cells . By studying its subcellular distribution, researchers can gain insights into the compound’s role in various biochemical processes .
Properties
IUPAC Name |
N-methyl-N-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2/c1-11(2)18(7)13-9-8-12(10-17-13)16-19-14(3,4)15(5,6)20-16/h8-11H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTRREIZOVQMBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122827 | |
Record name | N-Methyl-N-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801122827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402238-39-4 | |
Record name | N-Methyl-N-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402238-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801122827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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